2-((1,3-Dioxolan-2-yl)methyl)pyridine
CAS No.:
Cat. No.: VC16473634
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11NO2 |
|---|---|
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | 2-(1,3-dioxolan-2-ylmethyl)pyridine |
| Standard InChI | InChI=1S/C9H11NO2/c1-2-4-10-8(3-1)7-9-11-5-6-12-9/h1-4,9H,5-7H2 |
| Standard InChI Key | WLAQYSJLFNUZMA-UHFFFAOYSA-N |
| Canonical SMILES | C1COC(O1)CC2=CC=CC=N2 |
Introduction
Chemical Structure and Physical Properties
Molecular Architecture
2-((1,3-Dioxolan-2-yl)methyl)pyridine consists of a pyridine ring—a six-membered aromatic ring with one nitrogen atom—linked to a 1,3-dioxolane group via a methylene bridge. The dioxolane moiety is a five-membered ring containing two oxygen atoms, which introduces steric hindrance and electronic effects that influence the compound’s reactivity. The pyridine ring’s electron-withdrawing nature and the dioxolane’s electron-donating capacity create a polarizable system, enabling diverse chemical interactions .
Physicochemical Characteristics
Key physical properties of 2-((1,3-Dioxolan-2-yl)methyl)pyridine include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 165.19 g/mol | |
| Density | 1.132 g/mL | |
| Melting Point | 125°C | |
| Boiling Point | 218°C | |
| LogP (Partition Coefficient) | 1.87 |
The compound’s moderate LogP value indicates balanced lipophilicity, suggesting potential permeability across biological membranes . Its density and thermal stability, as observed in analogues like 2-(1,3-dioxolan-2-yl)-6-methylpyridine, further support its utility in high-temperature synthetic processes .
Synthesis and Optimization
Synthetic Routes
The synthesis of 2-((1,3-Dioxolan-2-yl)methyl)pyridine typically involves a two-step process:
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Formation of the Dioxolane Ring: A carbonyl compound reacts with ethylene glycol under acidic conditions to form the 1,3-dioxolane group. Lewis acids such as are often employed to catalyze this acetalization reaction.
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Coupling with Pyridine: The dioxolane-containing intermediate is then coupled to a pyridine derivative via a methylene bridge. Cross-coupling reactions using palladium catalysts or nucleophilic substitutions are common strategies .
Industrial Scalability
Continuous flow reactors have been proposed to enhance yield and purity in large-scale production. By maintaining precise control over temperature and residence time, these systems mitigate side reactions such as oxidation of the dioxolane ring. Solvent selection also plays a critical role; polar aprotic solvents like dimethylformamide (DMF) improve reaction kinetics compared to non-polar alternatives .
Comparative Analysis with Structural Analogues
The compound’s uniqueness becomes evident when compared to related derivatives:
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| 3-((1,3-Dioxolan-2-yl)methyl)pyridine | Dioxolane at position 3 on pyridine | Altered electronic distribution |
| 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine | Bromine substituent at position 2 | Enhanced electrophilicity |
| 4-(1,3-Dioxolan-2-yl)aniline | Aniline core instead of pyridine | Basic amine group alters reactivity |
The positional isomerism in 3-((1,3-Dioxolan-2-yl)methyl)pyridine reduces steric strain compared to the 2-substituted variant, potentially favoring certain nucleophilic substitutions. Meanwhile, the brominated analogue’s halogen atom enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the parent compound .
Future Research Directions
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Biological Screening: High-throughput assays to evaluate antimicrobial, anticancer, or enzyme-inhibitory activity are urgently needed. Molecular docking studies could prioritize targets such as cytochrome P450 enzymes or G-protein-coupled receptors .
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Process Optimization: Exploring biocatalytic routes or green solvents (e.g., ionic liquids) may improve the sustainability of large-scale synthesis .
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Material Characterization: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) will elucidate the compound’s behavior under thermal stress, guiding its application in polymers .
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